An In-Depth Technical Guide to the Structural Elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol
An In-Depth Technical Guide to the Structural Elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R,4E)-2-Amino-4-decene-1,3-diol is a sphingoid base, a fundamental component of sphingolipids, which are critical mediators in a vast array of cellular processes including signaling, proliferation, and apoptosis.[1][2] The precise stereochemistry and geometry of this molecule are paramount to its biological function, making unambiguous structural elucidation a critical step in both its synthesis and its application in drug development. This guide provides a comprehensive, technically-grounded framework for the complete structural characterization of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, integrating advanced spectroscopic and spectrometric techniques. The methodologies detailed herein are designed to provide not just a list of procedures, but a logical, self-validating workflow that ensures the highest degree of scientific integrity.
Introduction: The Significance of Stereochemistry in Sphingoid Bases
Sphingolipids, with their ceramide core, are not merely structural components of cell membranes but are also pivotal players in cellular signaling pathways.[1][3] The bioactivity of these molecules is intrinsically linked to their three-dimensional structure. For instance, the relative and absolute configurations of the amino and hydroxyl groups, as well as the geometry of the double bond in the aliphatic chain, dictate their interactions with enzymes like ceramidases and kinases, thereby influencing cell fate.[1][3] (2S,3R,4E)-2-Amino-4-decene-1,3-diol serves as a key intermediate in the synthesis of various ceramide analogs and other bioactive sphingolipids.[4] Therefore, a rigorous and unequivocal determination of its structure is a prerequisite for any meaningful biological investigation or therapeutic development.
This guide will navigate the multifaceted process of elucidating the structure of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, focusing on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods.
A Multi-pronged Approach to Structural Verification
The complete structural elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol requires a multi-pronged analytical approach to address its constitution, configuration, and conformation. The workflow is designed to be sequential and cross-validating.
Caption: Workflow for the structural elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol.
Mass Spectrometry: Establishing the Foundation
The initial and most fundamental step is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Protocol:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The expected exact mass for C₁₀H₂₁NO₂ [M+H]⁺ is 188.1645.[5]
-
A measured mass within a 5 ppm error margin provides strong evidence for the elemental composition.
Causality: The high resolving power of TOF or Orbitrap analyzers allows for the differentiation of ions with very similar nominal masses, thus providing an unambiguous elemental composition.
Tandem Mass Spectrometry (MS/MS)
Tandem MS provides crucial structural information through controlled fragmentation of the parent ion. For sphingoid bases, characteristic fragmentation patterns are well-documented.[6][7]
Protocol:
-
Using the same HRMS instrument, select the [M+H]⁺ ion (m/z 188.16) for collision-induced dissociation (CID).
-
Acquire the product ion spectrum.
-
Key expected fragments for sphingoid bases include ions resulting from the cleavage of the C-C bonds adjacent to the functional groups and dehydration.[6]
Data Interpretation: The fragmentation pattern will reveal the presence of the amino-diol headgroup and the length of the aliphatic chain, corroborating the proposed structure.[8][9]
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 188.16 ([M+H]⁺) | 170.15 | Loss of H₂O |
| 152.14 | Loss of 2xH₂O | |
| 128.12 | Cleavage of C3-C4 bond and subsequent losses |
NMR Spectroscopy: The Definitive Guide to Constitution and Configuration
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments is essential.
1D NMR: ¹H and ¹³C
Protocol:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).
-
Integrate the ¹H spectrum to determine the relative number of protons.
-
Analyze chemical shifts and coupling constants in the ¹H spectrum and chemical shifts in the ¹³C spectrum.
Expected ¹H and ¹³C NMR Data (Predicted, in CD₃OD):
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~3.5-3.7 (m) | ~65 |
| 2 | ~3.0-3.2 (m) | ~58 |
| 3 | ~4.0-4.2 (m) | ~75 |
| 4 | ~5.6-5.8 (dt) | ~129 |
| 5 | ~5.4-5.6 (dt) | ~135 |
| 6-9 | ~1.2-2.1 (m) | ~23-33 |
| 10 | ~0.9 (t) | ~14 |
Causality: The chemical shifts are indicative of the electronic environment of each nucleus. For instance, protons and carbons attached to heteroatoms (O, N) are deshielded and appear at higher chemical shifts. The large coupling constant between H4 and H5 (~15 Hz) is characteristic of an E (trans) double bond.
2D NMR: COSY, HSQC, and HMBC
These experiments are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically through 2-3 bonds). This will reveal the spin systems of the molecule, for example, tracing the connectivity from H1 through H5.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is vital for connecting the different spin systems and confirming the overall carbon skeleton.
Caption: Key NMR correlations for establishing molecular connectivity.
NOESY/ROESY: Unraveling Relative Stereochemistry
Nuclear Overhauser Effect (NOE) experiments detect protons that are close in space, regardless of their bonding connectivity. This is invaluable for determining relative stereochemistry.
Protocol:
-
Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size to avoid zero-crossing issues.
-
Look for cross-peaks between protons on the stereogenic centers (H2 and H3).
Interpretation:
-
For the (2S, 3R) anti configuration, an NOE is expected between H2 and the proton on C4 (H4) and between H3 and the proton on C1 (H1).
-
The large coupling constant ³J(H4,H5) of ~15 Hz, observed in the ¹H NMR, confirms the E geometry of the double bond.
Chiroptical Methods: Assigning Absolute Configuration
While NMR can establish the relative stereochemistry, chiroptical methods are required to determine the absolute configuration.[10][11][12]
Optical Rotation
This is a classical and straightforward method. The sign of the specific rotation can be compared to literature values for known compounds with similar structures. However, this method is most reliable when a close structural analog with a known absolute configuration is available for comparison.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid)
This powerful technique converts the enantiomeric molecule into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl).[13] The resulting diastereomers will have distinct NMR spectra.
Protocol:
-
React the amino alcohol with both (R)- and (S)-MTPA-Cl to form the corresponding bis-MTPA esters.
-
Acquire ¹H NMR spectra for both diastereomers.
-
Analyze the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral centers.
Causality: The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding/deshielding of nearby protons in the two diastereomers, allowing for the assignment of the absolute configuration based on established models.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a process that demands a meticulous and integrated analytical strategy. By systematically employing HRMS for molecular formula determination, a suite of 1D and 2D NMR techniques for constitutional and relative stereochemical assignment, and chiroptical methods or chiral derivatization for absolute configuration, a complete and unambiguous structural assignment can be achieved. Each step in this workflow serves to validate the preceding one, creating a self-consistent and trustworthy body of evidence. This rigorous approach is fundamental to advancing our understanding of the biological roles of sphingolipids and to the development of novel therapeutics that target their complex signaling networks.
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